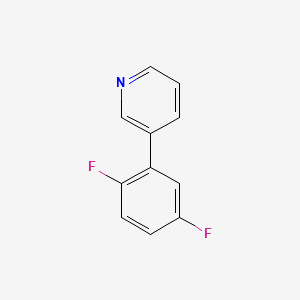
3-(2,5-Difluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 2,5-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorophenyl is coupled with a halogenated pyridine in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, using bases such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and reagents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,5-Difluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpyridines, while oxidation and reduction can lead to pyridine N-oxides or reduced pyridines, respectively.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenyl)pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
2,5-Difluorophenylpyridine: Similar structure but different substitution pattern.
2,4-Difluorophenylpyridine: Another isomer with fluorine atoms at different positions.
3-(2,4-Difluorophenyl)pyridine: Similar compound with fluorine atoms at the 2 and 4 positions on the phenyl ring.
Uniqueness: 3-(2,5-Difluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern provides distinct electronic and steric properties compared to other isomers, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H7F2N |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-(2,5-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H |
InChI-Schlüssel |
BVITXAGDOTVHCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



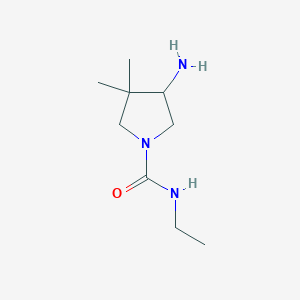
![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
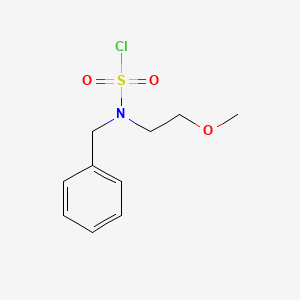
![1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol](/img/structure/B13225502.png)

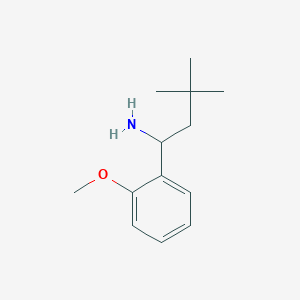
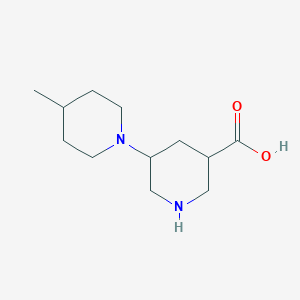

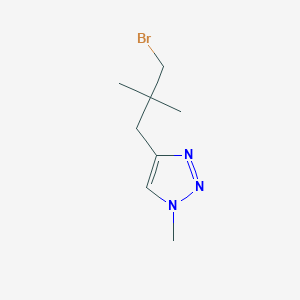
amine](/img/structure/B13225538.png)
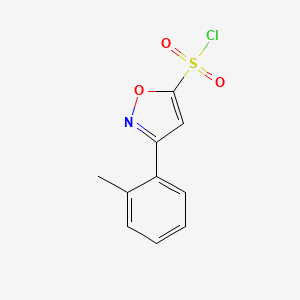
amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
